3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione
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Overview
Description
3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-morpholinophenylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: These compounds share the morpholine and phenyl groups but differ in the core structure.
3-Formylphenylboronic Acid: Similar in having a phenyl group with functional substituents but differs in the boronic acid moiety.
Uniqueness
3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-propylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h3-6,15,18H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVCDYBBCBKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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